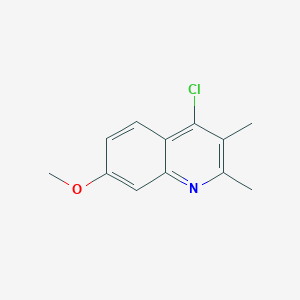![molecular formula C8H4ClF3N2 B11881245 5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1256809-31-0](/img/structure/B11881245.png)
5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. The compound is characterized by the presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 3-position. This unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 5-chloro-2,3,6-trifluoropyridine, a series of reactions involving vinylstannane and monothioacetic acids can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process may involve the use of specialized equipment to maintain reaction conditions such as temperature, pressure, and pH. The choice of solvents and catalysts is crucial to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the synthesis of crop-protection products.
3-Chloro-5-(trifluoromethyl)pyridin-2-ol: Known for its use in various organic synthesis reactions.
Uniqueness
5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and industrial applications.
Eigenschaften
CAS-Nummer |
1256809-31-0 |
|---|---|
Molekularformel |
C8H4ClF3N2 |
Molekulargewicht |
220.58 g/mol |
IUPAC-Name |
5-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H4ClF3N2/c9-4-1-5-6(8(10,11)12)3-14-7(5)13-2-4/h1-3H,(H,13,14) |
InChI-Schlüssel |
FMRPWBQJBVTFLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1C(=CN2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11881186.png)



![methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11881211.png)

![N-Benzylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11881216.png)



![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11881239.png)
